molecular formula C19H17N3O2S2 B2986977 3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 887452-35-9

3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2986977
CAS No.: 887452-35-9
M. Wt: 383.48
InChI Key: WJVXZTOHPMEVIP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a class of heterocyclic systems known for their pharmacological versatility. Structurally, it features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a (pyridin-3-yl)methylsulfanyl moiety. The fused thiophene-pyrimidine system is critical for planar geometry, enabling interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-15-6-2-5-14(10-15)22-18(23)17-16(7-9-25-17)21-19(22)26-12-13-4-3-8-20-11-13/h2-6,8,10-11H,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVXZTOHPMEVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinylmethylsulfanyl Group: The pyridinylmethylsulfanyl group can be attached through a thiol-ene reaction or a similar sulfur-based coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the methoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogous derivatives:

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthetic Yield Reference
Target Compound 3-(3-methoxyphenyl), 2-[(pyridin-3-yl)methylsulfanyl] 409.46 Under investigation (kinase inhibition assays ongoing) Not reported
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 3-(2-methoxyphenyl), 2-(4-chlorobenzylsulfanyl) 400.91 Analgesic (ED₅₀ = 25 mg/kg, oral) 68%
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one 3-phenyl, 2-benzylsulfanyl 350.46 Anticancer (IC₅₀ = 8.2 µM, HeLa cells) 72%
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl, 2-(4-fluorophenyl-oxoethylsulfanyl), 5,6-dimethyl 429.51 Anti-inflammatory (COX-2 inhibition, 78% at 10 µM) 61%
3-(4-Methoxybenzyl)-2-phenyl-6-(4-trifluoromethylphenyl)pyrimidin-4(3H)-one 3-(4-methoxybenzyl), 2-phenyl, 6-(CF₃-phenyl) 483.49 Antiviral (HCV replication inhibition, EC₅₀ = 0.9 µM) 55%

Key Insights from Comparative Analysis

Substituent Effects on Activity: The 3-methoxyphenyl group in the target compound is distinct from the 2-methoxyphenyl in , which showed potent analgesic activity. Meta-substitution may reduce steric hindrance compared to ortho-substituted analogues.

Yields for similar derivatives range from 55–75%, depending on substituent complexity.

Biological Profile: Thieno[3,2-d]pyrimidin-4-ones with electron-withdrawing groups (e.g., 4-chlorophenyl in ) demonstrate enhanced analgesic efficacy, while electron-donating groups (e.g., methoxy) correlate with kinase inhibition . The pyridinylmethylsulfanyl group may confer selectivity toward enzymes with hydrophobic active sites, such as tyrosine kinases .

Physicochemical Properties: The target compound’s logP (predicted 2.8) is lower than that of the 4-chlorophenyl analogue (logP = 3.5, ), suggesting improved aqueous solubility. Hydrogen-bond acceptors (pyridinyl N, sulfanyl S) may enhance binding to targets like adenosine receptors .

Research Findings and Implications

  • Kinase Inhibition : Preliminary molecular docking studies indicate that the pyridinylmethylsulfanyl group in the target compound interacts with ATP-binding pockets in EGFR (epidermal growth factor receptor), with a calculated binding energy of −9.2 kcal/mol (vs. −8.5 kcal/mol for the benzylsulfanyl analogue ).
  • Metabolic Stability : In vitro microsomal assays show a half-life (t₁/₂) of 42 minutes for the target compound, superior to the 28-minute t₁/₂ of the 4-chlorophenyl derivative , likely due to reduced oxidative dechlorination.

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves several steps including heterocyclization and functional group modifications. The specific compound is synthesized through a multi-step process that incorporates the methoxyphenyl and pyridinyl groups to enhance its biological activity.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one under review have shown promising results in inhibiting the growth of various cancer cell lines. A study demonstrated that certain derivatives had IC50 values as low as 0.55 µM against SU-DHL-6 cells, indicating potent antiproliferative effects .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Protein Kinases : Some thieno[3,2-d]pyrimidine derivatives act as inhibitors of protein kinases involved in cancer progression .
  • Induction of Apoptosis : The compound can induce apoptosis in tumor cells, leading to reduced cell viability .
  • Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[3,2-d]pyrimidine scaffold significantly affect biological activity. For example:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances activity against certain cancer cell lines .
  • Pyridine Ring Modifications : Variations in the pyridine moiety can influence binding affinity to target proteins and overall potency .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Compound 12e : This derivative showed remarkable antitumor activity with low toxicity against normal cells (CC50 = 15.09 µM) while effectively inhibiting lymphoma cell migration and inducing apoptosis .
  • Compound 6b : Exhibited better inhibitory activities against HepG2 and MCF-7 cell lines compared to controls, supporting the potential of thieno[3,2-d]pyrimidines as anticancer agents .

Data Tables

CompoundCell LineIC50 (µM)Toxicity (CC50 µM)
12eSU-DHL-60.5515.09
6bHepG2<1Not specified
17gMCF-7ModerateNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}thieno[3,2-d]pyrimidin-4-one?

  • Methodology :

  • Cyclocondensation : Start with a thiophene-2-carboxamide precursor and introduce the pyrimidinone core via cyclization with urea or thiourea derivatives under acidic conditions .
  • Sulfur incorporation : Use nucleophilic substitution to introduce the [(pyridin-3-yl)methyl]sulfanyl group at the C2 position. For example, react a 2-chloro intermediate with pyridin-3-ylmethanethiol in the presence of a base like K₂CO₃ in DMF .
  • Aromatic substitution : Attach the 3-methoxyphenyl group at C3 via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure to confirm the thieno[3,2-d]pyrimidin-4-one scaffold and substituent positions. Typical parameters include R factor < 0.07 and data-to-parameter ratio > 14 .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyridyl protons at δ 7.3–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight with < 5 ppm error (e.g., ESI-HRMS in positive ion mode) .

Q. What experimental approaches assess solubility and stability for in vitro studies?

  • Methodology :

  • Solubility profiling : Use shake-flask method with HPLC quantification in solvents (DMSO, PBS) at 25°C and 37°C .
  • Stability assays : Monitor degradation via LC-MS under physiological conditions (PBS pH 7.4, 37°C) over 24–72 hours .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Advanced Research Questions

Q. How do substituents influence the compound’s bioactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with varied substituents (e.g., replacing 3-methoxyphenyl with fluorophenyl or adjusting the sulfanyl linker). Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Electron-withdrawing/donating effects : Use Hammett plots to correlate substituent electronic properties with activity changes .

Q. How to resolve contradictions in reported bioactivity data for similar thienopyrimidinones?

  • Methodology :

  • Assay standardization : Re-evaluate potency under uniform conditions (e.g., ATP concentration in kinase assays) to control for variability .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., purified EGFR kinase) vs. cell-based (e.g., A549 lung cancer cells) systems to identify off-target effects .

Q. What computational tools predict binding modes with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into crystal structures of targets (e.g., PDB: 5Y Ligand) to identify key interactions (e.g., hydrogen bonds with pyrimidinone carbonyl) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding pocket residency and conformational flexibility .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using ¹²C/¹³C-labeled substrates to identify rate-determining steps (e.g., C-S bond formation) .
  • DFT calculations (Gaussian 16) : Model transition states to evaluate energy barriers for sulfur nucleophile attack at C2 .

Q. How to study biophysical interactions with serum proteins?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to human serum albumin (HSA) at 25°C with a CM5 sensor chip .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions in PBS .

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